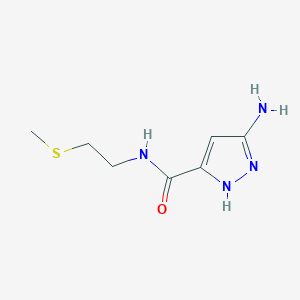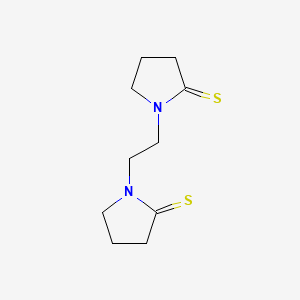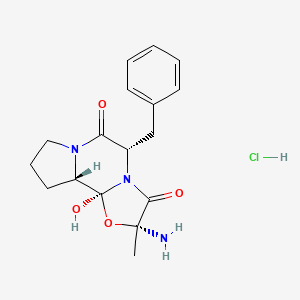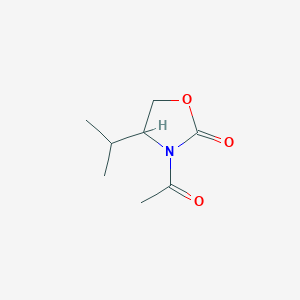
3-Acetyl-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-isopropyloxazolidin-2-one is a chemical compound with the molecular formula C8H13NO3 It belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-isopropyloxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the base- or acid-promoted cyclization of glycidylcarbamates under triazabicyclodecene catalysis . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or electron-donating groups in the aromatic substituent of glycidylcarbamate .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the acetyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or isopropyl groups, using reagents like alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, ultimately leading to bacterial cell death. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Acetyl-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:
Linezolid: Known for its use as an antibiotic against Gram-positive bacteria.
Tedizolid: A more potent derivative with improved pharmacokinetic properties.
Contezolid: Another derivative with a broader spectrum of antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
DDLQJZMVXVQYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



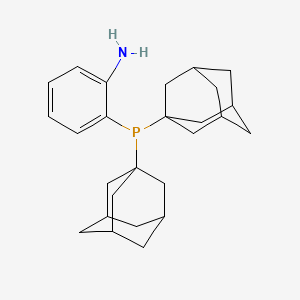

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)


